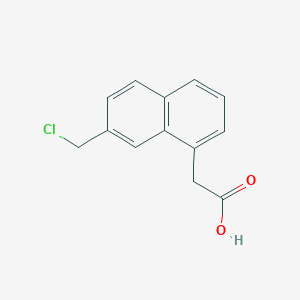

2-(Chloromethyl)naphthalene-8-acetic acid

Description

Significance within Halogenated Naphthalene (B1677914) Derivatives

Halogenated naphthalenes are a class of compounds where one or more hydrogen atoms on the naphthalene ring system are replaced by halogen atoms. These compounds are of considerable interest in synthetic chemistry primarily because the halogen atom can serve as a leaving group or a handle for further chemical modifications, such as cross-coupling reactions. nih.gov The introduction of a chloromethyl group, as seen in 2-(chloromethyl)naphthalene (B1583795), creates a reactive site susceptible to nucleophilic substitution, allowing for the attachment of a wide variety of other functional groups.

The synthesis of halogenated naphthalenes can be achieved through various methods, including direct halogenation or the electrophilic cyclization of specifically designed precursors. nih.govchemrxiv.org The specific placement of the halogen-containing group is crucial as it dictates the regioselectivity of subsequent reactions.

Table 1: Examples of Halogenated Naphthalene Derivatives and Their Applications

| Compound Name | CAS Number | Key Feature(s) | Primary Application Area(s) |

| 1-Chloromethylnaphthalene | 86-52-2 | Highly reactive chloromethyl group at the α-position. | Intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals (e.g., naphthaleneacetic acid). chemicalbook.com |

| 2-(Chloromethyl)naphthalene | 2506-41-4 | Reactive chloromethyl group at the β-position. | Precursor for various organic transformations, including the synthesis of pesticides and materials. guidechem.com |

| Perfluorohalogenated Naphthalenes | N/A | Multiple fluorine and other halogen substituents. | Advanced materials science, exhibiting unique intermolecular interactions. rsc.org |

| Halogenated Naphthols | Various | A hydroxyl group in addition to halogen(s). | Valuable intermediates for palladium-catalyzed coupling reactions and the synthesis of complex polycyclic systems. nih.gov |

This table is interactive. Click on the headers to sort the data.

2-(Chloromethyl)naphthalene-8-acetic acid fits within this class as a specialized derivative. The chloromethyl group provides a well-established point of reactivity, while the acetic acid moiety at the sterically hindered peri-position (the 8-position) adds another layer of chemical complexity and potential.

Strategic Importance as a Polyfunctional Synthetic Intermediate

Polyfunctional compounds are molecules that contain two or more functional groups. ncert.nic.in Their strategic importance in organic synthesis is immense, as they allow for the construction of complex molecular architectures through sequential or orthogonal reactions at their different reactive sites. The chemical behavior of one functional group can be influenced by the presence of another, especially when they are in close proximity.

In this compound, the two functional groups offer distinct and complementary reactivity:

The 2-(Chloromethyl) Group: The chlorine atom is a good leaving group, making the benzylic carbon an excellent electrophile. This site is prone to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), enabling the facile introduction of the naphthalene scaffold into larger molecules.

The 8-Acetic Acid Group: This carboxylic acid moiety has several reactive possibilities. The acidic proton can be removed by a base, the carbonyl oxygen can be protonated, and the carbonyl carbon is susceptible to nucleophilic attack. This group can be converted into esters, amides, acid chlorides, or reduced to an alcohol, providing numerous pathways for derivatization.

Table 2: Potential Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactivity | Potential Reactions | Resulting Functional Group |

| 2-(Chloromethyl) | Electrophilic | Nucleophilic Substitution (with R-NH₂) | Amine |

| Nucleophilic Substitution (with R-OH) | Ether | ||

| Nucleophilic Substitution (with R-SH) | Thioether | ||

| Friedel-Crafts Alkylation | C-C bond formation | ||

| 8-Acetic Acid | Acidic / Electrophilic | Esterification (with R-OH) | Ester |

| Amidation (with R-NH₂) | Amide | ||

| Reduction (e.g., with LiAlH₄) | Alcohol | ||

| Conversion to Acid Chloride (with SOCl₂) | Acid Chloride |

This table is interactive and outlines the hypothetical reactivity based on standard organic chemistry principles.

The spatial arrangement of these two groups on the naphthalene core is also significant. The proximity of the 2- and 8-positions could allow for intramolecular reactions, potentially leading to the formation of novel cyclic structures.

Overview of Current Research Trajectories for Naphthalene-Based Compounds

The naphthalene scaffold is a privileged structure in chemistry, appearing in a multitude of natural products and synthetic compounds with diverse applications. lifechemicals.com Current research continues to explore and expand the utility of naphthalene derivatives in several key areas:

Medicinal Chemistry: Naphthalene is a core component of numerous FDA-approved drugs, including the anti-inflammatory drug Naproxen and the antifungal agent Terbinafine. nih.gov Researchers are actively designing and synthesizing novel naphthalene derivatives as potential anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. nih.govijpsjournal.com

Materials Science: The rigid, planar, and aromatic nature of the naphthalene system makes it an excellent building block for organic electronic materials. Naphthalene derivatives are being investigated for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as components of dyes and pigments. rsc.orgknowde.com The development of naphthalene diimides (NDIs) is a particularly active area, with applications in supramolecular chemistry and artificial photosynthesis. nih.gov

Agrochemicals: The most well-known application in this field is 1-Naphthaleneacetic acid (NAA), a synthetic auxin used as a plant growth regulator to promote rooting and control fruit development. wikipedia.orgcabidigitallibrary.org Research continues into other naphthalene derivatives for potential use as pesticides and herbicides. numberanalytics.com

Defining the Academic Research Scope for this compound

While the broader field of naphthalene chemistry is rich with research, publicly accessible studies focusing specifically on this compound are currently lacking. This information gap itself defines a clear scope for future academic inquiry. The potential research directions for this compound are numerous and can be inferred from its structure:

Synthesis and Characterization: The primary research goal would be to develop an efficient and regioselective synthesis for this specific isomer. The chloromethylation of 8-naphthaleneacetic acid or the carboxylation of 2-(chloromethyl)naphthalene at the 8-position would be logical starting points. Detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure.

Exploration of Polyfunctional Reactivity: A systematic study of the reactivity of its two functional groups would be crucial. This would involve investigating the potential for selective reactions at either the chloromethyl or the acetic acid site, as well as exploring conditions for intramolecular cyclization.

Potential Biological Activity: Given that other naphthaleneacetic acid isomers are potent plant growth regulators, a key research avenue would be to investigate the auxin-like activity of the 2,8-isomer. mdpi.com Furthermore, its potential as a precursor for novel pharmaceuticals could be explored by using it as a scaffold in the synthesis of new libraries of compounds for biological screening.

Application in Materials Science: The rigid structure of this compound could make it a useful monomer or building block for specialty polymers or other advanced materials. The two functional groups offer handles for incorporation into larger polymeric structures.

Properties

Molecular Formula |

C13H11ClO2 |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

2-[7-(chloromethyl)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H11ClO2/c14-8-9-4-5-10-2-1-3-11(7-13(15)16)12(10)6-9/h1-6H,7-8H2,(H,15,16) |

InChI Key |

NFQXACSUXNRYCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CCl)C(=C1)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloromethyl Naphthalene 8 Acetic Acid

Retrosynthetic Analysis of 2-(Chloromethyl)naphthalene-8-acetic Acid

A retrosynthetic analysis of this compound suggests a disconnection approach that sequentially removes the acetic acid and chloromethyl moieties. The primary disconnection would be at the C-8 position, cleaving the bond between the naphthalene (B1677914) ring and the acetic acid side chain. This leads to a key intermediate, 2-(chloromethyl)naphthalene (B1583795) substituted at the 8-position with a group that can be converted into an acetic acid moiety.

A subsequent disconnection at the C-2 position, removing the chloromethyl group, would lead back to a monosubstituted naphthalene derivative. However, the direct introduction of two different substituents at the 2 and 8 positions of a naphthalene ring is notoriously difficult due to the inherent reactivity patterns of the naphthalene nucleus. Electrophilic substitution typically favors the α-positions (1, 4, 5, and 8) under kinetic control, and the β-positions (2, 3, 6, and 7) under thermodynamic control. Achieving a specific 2,8-disubstitution pattern, a form of peri-substitution, is sterically hindered and electronically challenging.

Therefore, a more plausible retrosynthetic strategy involves the construction of the naphthalene core with the required functionalities or their precursors already in place, or the use of modern regioselective functionalization techniques such as directed metalation.

Targeted Synthesis of the Naphthalene Core with Pre-functionalization

To overcome the regioselectivity challenges, a targeted synthesis approach can be employed where the naphthalene core is constructed with the desired substitution pattern from acyclic or monocyclic precursors. Alternatively, a pre-functionalized naphthalene derivative can be used as a starting material.

Regioselective Naphthalene Derivatization

Modern synthetic methods offer powerful tools for the regioselective functionalization of aromatic compounds. For the synthesis of 2,8-disubstituted naphthalenes, directed ortho-metalation (DoM) and peri-lithiation strategies are particularly relevant. These methods utilize a directing group on the naphthalene ring to guide the deprotonation and subsequent electrophilic quench at a specific position.

For instance, a directing group at the C-1 position can facilitate metalation at both the C-2 (ortho) and C-8 (peri) positions. The choice of the directing group, the organolithium reagent, and the reaction conditions can influence the regioselectivity of the metalation.

Introduction of the Chloromethyl Moiety at C-2 Position

The introduction of a chloromethyl group at the C-2 position of a pre-functionalized naphthalene can be achieved through various methods. If the C-2 position is activated, a direct chloromethylation reaction can be considered. However, to ensure regioselectivity, a more controlled approach is often necessary.

One such approach involves the introduction of a formyl group at the C-2 position, which can then be reduced to a hydroxymethyl group and subsequently converted to the chloromethyl group using a chlorinating agent like thionyl chloride or hydrogen chloride.

Introduction of the Acetic Acid Moiety at C-8 Position

The introduction of the acetic acid moiety at the sterically hindered C-8 position is a significant challenge. A directed metalation approach, as mentioned earlier, could be employed where a directing group at a neighboring position facilitates lithiation at C-8, followed by carboxylation with carbon dioxide.

Alternatively, a multi-step sequence starting from a pre-existing functional group at C-8 is a viable strategy. For example, a nitro group at the C-8 position can be reduced to an amino group, which can then be converted to a cyano group via a Sandmeyer reaction. Hydrolysis of the cyano group would then yield the desired acetic acid moiety.

Stepwise Synthetic Approaches

A stepwise approach to the synthesis of this compound would involve the sequential introduction of the two functional groups onto the naphthalene ring.

Chloromethylation Reactions: Mechanisms and Catalysis

Chloromethylation is a classic electrophilic aromatic substitution reaction used to introduce a chloromethyl group onto an aromatic ring. The most common method is the Blanc chloromethylation, which involves the reaction of the aromatic substrate with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst.

Mechanism: The reaction proceeds through the formation of a highly electrophilic species, which is believed to be a chloromethyl cation (ClCH₂⁺) or a protonated chloromethanol (B13452849) adduct. The aromatic π-system of naphthalene attacks this electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity and yields the chloromethylated naphthalene.

Catalysis: A variety of Lewis acids can be used to catalyze the chloromethylation reaction. The choice of catalyst can influence the reactivity and, to some extent, the regioselectivity of the reaction.

| Catalyst | Typical Reaction Conditions | Observations |

| Zinc Chloride (ZnCl₂) | Formaldehyde, HCl, moderate temperature | A classic and widely used catalyst. |

| Aluminum Chloride (AlCl₃) | Formaldehyde, HCl, often at lower temperatures | A stronger Lewis acid, can lead to higher reactivity but also more side products. |

| Tin(IV) Chloride (SnCl₄) | Paraformaldehyde, HCl in an organic solvent | A milder catalyst, can offer better control over the reaction. |

| Iron(III) Chloride (FeCl₃) | Formaldehyde, HCl | An effective and less expensive alternative to other Lewis acids. |

It is important to note that direct chloromethylation of unsubstituted naphthalene typically yields 1-chloromethylnaphthalene as the major product under kinetically controlled conditions. Achieving significant substitution at the C-2 position requires specific strategies, such as using a directing group or employing thermodynamic control, which is often challenging to achieve with high selectivity for the 2-position over other β-positions.

Carboxylation and Homologation Strategies for Acetic Acid Formation

The formation of the acetic acid group on the naphthalene scaffold is a key transformation that can be achieved through several reliable synthetic strategies. These methods focus on the extension of a carbon chain (homologation) and the subsequent introduction of a carboxyl group.

A classic and effective method for the formation of an acetic acid side chain is through a two-step process involving a nitrile intermediate. This pathway begins with the nucleophilic substitution of a suitable precursor, typically a halomethylnaphthalene derivative, with a cyanide salt to form a naphthylacetonitrile.

The synthesis of α-naphthyl-acetic acid, a related compound, has been achieved by first brominating α-methylnaphthalene, followed by reaction with cyanide to form the nitrile. bu.edu Subsequent hydrolysis of the resulting nitrile yields the desired acetic acid. bu.edu This well-established sequence can be adapted for the synthesis of this compound. The key steps would involve:

Cyanation: A precursor, such as 8-bromo-2-(chloromethyl)naphthalene or a related derivative where the acetic acid position is functionalized with a leaving group, would be treated with a cyanide source like sodium or potassium cyanide. This nucleophilic substitution reaction replaces the leaving group with a nitrile (-CN) group.

Hydrolysis: The resulting naphthylacetonitrile derivative is then subjected to hydrolysis. This is typically carried out under acidic or basic conditions, which converts the nitrile group into a carboxylic acid (-COOH), thus forming the final acetic acid moiety.

This cyanide-mediated pathway is a robust method for one-carbon homologation leading to the formation of the acetic acid side chain.

An alternative and widely used strategy for introducing a carboxylic acid group onto an aromatic ring involves the carbonation of an organometallic intermediate, such as a Grignard or organolithium reagent. masterorganicchemistry.commasterorganicchemistry.com This method is particularly useful when starting from a halogenated naphthalene precursor.

The general process for this route is as follows:

Formation of the Organometallic Reagent: A halo-naphthalene derivative, for instance, 8-bromo-2-(chloromethyl)naphthalene, is reacted with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. acs.org Similarly, an organolithium reagent can be prepared by reacting the halo-naphthalene with an organolithium compound like n-butyllithium.

Carbonation: The newly formed organometallic compound is then treated with carbon dioxide (often in the form of dry ice). The nucleophilic carbon of the Grignard or organolithium reagent attacks the electrophilic carbon of CO2. masterorganicchemistry.comyoutube.com

Acidic Workup: The resulting carboxylate salt is then protonated in an acidic workup (e.g., with HCl or H2SO4) to yield the final carboxylic acid. masterorganicchemistry.com

This method has been successfully used for the synthesis of naphthoic acids. For example, 2-naphthalene carboxylic acid can be synthesized from 2-bromonaphthalene (B93597) via the Grignard reagent with a reported yield of 42%. google.com The application of this route to a suitably protected 2-(chloromethyl)-8-halonaphthalene would provide a direct pathway to the target molecule.

| Method | Starting Material Example | Key Reagents | Intermediate | Final Product | Reported Yield (for related compounds) |

| Cyanide Hydrolysis | 8-Bromo-2-(chloromethyl)naphthalene | 1. KCN or NaCN2. H3O+ or OH- | 2-(Chloromethyl)naphthalene-8-acetonitrile | This compound | Not specified for this specific compound |

| Grignard Carbonation | 8-Bromo-2-(chloromethyl)naphthalene | 1. Mg, Ether2. CO23. H3O+ | 2-(Chloromethyl)-8-(magnesiobromo)naphthalene | This compound | 42% for 2-Naphthalene carboxylic acid google.com |

Chemo- and Regioselectivity Challenges in Multi-step Syntheses

The synthesis of a di-substituted naphthalene like this compound is complicated by challenges of chemo- and regioselectivity. The naphthalene ring has two non-equivalent positions for substitution (α and β), and directing incoming substituents to the desired 2- and 8-positions requires careful selection of synthetic routes and reaction conditions.

Regioselectivity in Electrophilic Substitution: Reactions such as chloromethylation, a common method to introduce the -CH2Cl group, can lead to a mixture of isomers. For instance, the direct chloromethylation of naphthalene often yields a mixture of 1- and 2-chloromethylnaphthalene. orgsyn.org Achieving substitution at the 8-position (an α-position) and the 2-position (a β-position) with different functional groups necessitates a multi-step approach where existing substituents direct the next substitution. The presence of one substituent on the ring influences the position of the second incoming group, and predicting the outcome can be complex.

Chemoselectivity: When multiple reactive sites are present in a molecule, achieving a reaction at only the desired site is a significant challenge. For example, in a molecule that already contains a chloromethyl group, subsequent reactions to introduce the acetic acid moiety must not affect the existing -CH2Cl group. The reactive chloromethyl group is susceptible to nucleophilic attack, which could lead to unwanted side products during steps like Grignard reagent formation or hydrolysis. Protecting group strategies may be necessary to temporarily mask one functional group while another is being introduced or modified.

Overcoming these challenges often involves the use of specific catalysts, blocking groups, or activating groups to control the positions of substitution and to ensure that reactions proceed with the desired selectivity. mdpi.com

Convergent Synthetic Pathways to the Compound

A convergent synthesis strategy offers an efficient approach to complex molecules by preparing different fragments of the target molecule separately and then joining them at a late stage. For this compound, a plausible convergent approach would involve the synthesis of two key naphthalene-based intermediates:

Fragment A: A naphthalene ring functionalized at the 2-position with a chloromethyl group or a precursor. This could be 2-methylnaphthalene (B46627) which is later chlorinated.

Fragment B: A naphthalene ring functionalized at the 8-position with the acetic acid side chain or a precursor, such as a nitrile or an ester.

These two fragments would then be coupled using a suitable cross-coupling reaction. For example, if Fragment A is a halo-naphthalene and Fragment B contains a boronic acid (in a Suzuki coupling) or an organotin group (in a Stille coupling), they could be joined to form the final carbon skeleton. However, a more practical approach might involve building the substitution pattern on a single naphthalene core in a stepwise fashion, carefully controlling the regiochemistry at each step.

An alternative convergent strategy could involve the Diels-Alder reaction to construct the naphthalene ring system itself with the desired substituents already in place on the diene and dienophile starting materials. This approach can offer excellent control over the substitution pattern of the final product.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters would need to be optimized for key reaction steps.

Catalyst Selection: In chloromethylation reactions, the choice of Lewis acid catalyst (e.g., FeCl3, CuCl2, AlCl3) can significantly influence the regioselectivity and reduce the formation of side products. A mixed catalyst system of FeCl3 and CuCl2 has been shown to be effective.

Temperature Control: Reaction temperature is a critical parameter. For instance, in Grignard reagent formation, maintaining a low temperature can prevent side reactions. In electrophilic aromatic substitution, temperature can affect the ratio of kinetic versus thermodynamic products.

Solvent Effects: The choice of solvent can impact reaction rates and selectivity. In chloromethylation, non-polar solvents like benzene (B151609) can minimize byproduct formation. For Grignard reactions, ethereal solvents are essential.

Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is necessary to ensure complete conversion of the starting material without significant degradation of the product.

Purification Methods: Developing efficient purification protocols, such as crystallization or chromatography, is essential for obtaining the final product with high purity. For example, the purification of 1-chloromethylnaphthalene can be achieved by crystallization from an alcohol solvent, which is safer and more energy-efficient than distillation. google.com

A systematic study of these parameters, possibly using Design of Experiments (DoE) methodologies, would be necessary to identify the optimal conditions for each step in the synthesis of this compound, leading to an efficient and scalable process.

| Parameter | Factor to Optimize | Example from Related Syntheses |

| Catalyst | Type and Loading | Use of mixed FeCl3/CuCl2 catalysts in chloromethylation to improve regioselectivity. |

| Temperature | Reaction Temperature | Optimal yields for chlorination of 2-methylnaphthalene are observed at 60–80°C. |

| Solvent | Polarity and Type | Non-polar solvents like benzene minimize byproduct formation in chloromethylation. |

| Reactant Ratio | Stoichiometry | Optimizing the molar ratio of naphthalene, paraformaldehyde, and acid in chloromethylation. google.com |

| Reaction Time | Duration of Reaction | Monitoring for completion to maximize yield and minimize degradation. |

Chemical Reactivity and Transformational Chemistry of 2 Chloromethyl Naphthalene 8 Acetic Acid

Reactions Involving the Chloromethyl Group

The primary site of reactivity on 2-(Chloromethyl)naphthalene-8-acetic acid, barring the carboxylic acid function, is the benzylic carbon of the chloromethyl group. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom. Consequently, it is a prime target for attack by various nucleophiles. The stability of the potential benzylic carbocation, stabilized by resonance with the naphthalene (B1677914) ring system, also plays a crucial role in its reaction pathways.

As a primary benzylic halide, this compound readily undergoes nucleophilic substitution reactions. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially with strong nucleophiles. This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

While less common for primary halides, a unimolecular (SN1) pathway is also possible under specific conditions, such as in polar, ionizing solvents. The SN1 mechanism involves the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile. The stability of this carbocation, due to delocalization of the positive charge over the naphthalene ring, makes the SN1 route more accessible than for typical primary alkyl halides.

Oxygen-based nucleophiles react with this compound to form ethers and alcohols.

Ether Formation (Williamson Ether Synthesis): In the presence of a strong base, alcohols are deprotonated to form alkoxide ions, which are potent oxygen nucleophiles. These alkoxides can displace the chloride ion in an SN2 reaction to yield ethers. For instance, reaction with sodium ethoxide would produce 2-(ethoxymethyl)naphthalene-8-acetic acid.

Alcohol Formation (Hydrolysis): The compound can undergo hydrolysis to form the corresponding alcohol, 2-(hydroxymethyl)naphthalene-8-acetic acid. This reaction can occur with water, but is significantly accelerated by the presence of a base, such as sodium hydroxide (B78521), which generates the more powerful hydroxide nucleophile. Proper storage of the compound often involves inert conditions to prevent unwanted hydrolysis.

Table 1: Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Product Type | Product Name |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | 2-(Hydroxymethyl)naphthalene-8-acetic acid |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether | 2-(Ethoxymethyl)naphthalene-8-acetic acid |

Nitrogen nucleophiles provide a pathway to synthesize various amine derivatives. The direct reaction with ammonia (B1221849) or primary and secondary amines can lead to the formation of the corresponding substituted amines. However, this approach often results in polyalkylation because the resulting amine product is also nucleophilic.

To achieve selective synthesis of primary amines, the Gabriel synthesis is a more controlled method. This reaction utilizes potassium phthalimide (B116566) as a protected form of ammonia. The phthalimide anion displaces the chloride in an SN2 reaction. Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the primary amine, 2-(aminomethyl)naphthalene-8-acetic acid, without the risk of over-alkylation.

Table 2: Reactions with Nitrogen Nucleophiles

| Reagent | Reaction Name | Product Type | Product Name |

| Ammonia (NH₃) | Alkylation | Primary Amine | 2-(Aminomethyl)naphthalene-8-acetic acid |

| Methylamine (CH₃NH₂) | Alkylation | Secondary Amine | 2-((Methylamino)methyl)naphthalene-8-acetic acid |

| Potassium Phthalimide | Gabriel Synthesis | Primary Amine | 2-(Aminomethyl)naphthalene-8-acetic acid |

Sulfur-based nucleophiles, particularly thiols and their conjugate bases (thiolates), are highly effective for substitution reactions with benzylic halides. Thiolate anions, generated by treating a thiol with a base, are excellent nucleophiles and react readily with this compound via an SN2 mechanism to form thioethers (sulfides). For example, reaction with sodium thiophenoxide would yield 2-((phenylthio)methyl)naphthalene-8-acetic acid.

Table 3: Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Product Type | Product Name |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether | 2-((Phenylthio)methyl)naphthalene-8-acetic acid |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | Thiol | 2-(Mercaptomethyl)naphthalene-8-acetic acid |

The formation of new carbon-carbon bonds can be achieved using various carbon nucleophiles, making this a valuable transformation in organic synthesis.

Cyanide Substitution: The cyanide ion (from NaCN or KCN) is a potent nucleophile that readily displaces the chloride to form a nitrile, 2-(cyanomethyl)naphthalene-8-acetic acid. This reaction is a common method for extending a carbon chain by one atom.

Malonic and Acetoacetic Ester Synthesis: The enolates derived from diethyl malonate or ethyl acetoacetate (B1235776) are soft carbon nucleophiles that can alkylate the chloromethyl group. This is followed by hydrolysis and decarboxylation to yield a substituted propanoic acid or a methyl ketone, respectively. For example, using diethyl malonate would ultimately produce 3-(naphthalen-2-yl)propanoic-8-acetic acid after subsequent synthetic steps.

Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can act as the electrophile in a Friedel-Crafts alkylation reaction with another aromatic compound, such as benzene (B151609), to form a diarylmethane derivative.

Table 4: Reactions with Carbon Nucleophiles

| Nucleophile | Synthetic Method | Intermediate Product |

| Cyanide Ion (CN⁻) | Nitrile Synthesis | 2-(Cyanomethyl)naphthalene-8-acetic acid |

| Diethyl Malonate Enolate | Malonic Ester Synthesis | Diethyl 2-((8-(carboxymethyl)naphthalen-2-yl)methyl)malonate |

| Aromatic Ring (e.g., Benzene) | Friedel-Crafts Alkylation | 2-(Benzyl)naphthalene-8-acetic acid |

Although nucleophilic substitution is the predominant pathway for primary benzylic halides, elimination reactions can also occur to form alkenes. This process, known as dehydrohalogenation, involves the removal of the chlorine atom and a proton from an adjacent carbon. For this compound, the

Reductive Transformations of the Chloromethyl Group

The chloromethyl group, a benzylic halide, is susceptible to reductive transformations. A primary reaction in this category is the hydrogenolysis of the carbon-chlorine bond, which replaces the chlorine atom with a hydrogen atom. This transformation effectively converts the chloromethyl group into a methyl group, yielding 2-methylnaphthalene-8-acetic acid. This reduction can be achieved through various methods, including catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Alternatively, other reducing agents can be employed to achieve this transformation. The choice of reducing agent and reaction conditions can be tailored to selectively reduce the chloromethyl group without affecting the carboxylic acid or the naphthalene ring.

Table 1: Potential Reductive Transformations of the Chloromethyl Group

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | H₂, Pd/C, solvent (e.g., ethanol), room temperature and pressure | 2-Methylnaphthalene-8-acetic acid |

| This compound | Zn, HCl, ethanol (B145695) | 2-Methylnaphthalene-8-acetic acid |

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group at the 8-position of the naphthalene ring is a versatile functional group that can undergo a variety of chemical transformations, including esterification, amidation, decarboxylation, and reduction.

Esterification Reactions and Ester Derivatives

Esterification of this compound can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. A variety of alcohols can be used, leading to a diverse range of ester derivatives. For instance, reaction with methanol (B129727) would yield methyl 2-(chloromethyl)naphthalene-8-acetate, while reaction with ethanol would produce the corresponding ethyl ester.

Table 2: Illustrative Esterification Reactions and Potential Ester Derivatives

| Alcohol | Catalyst | Potential Ester Derivative |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-(chloromethyl)naphthalene-8-acetate |

| Ethanol | HCl (gas) | Ethyl 2-(chloromethyl)naphthalene-8-acetate |

| Isopropanol | p-Toluenesulfonic acid | Isopropyl 2-(chloromethyl)naphthalene-8-acetate |

Amidation Reactions and Amide Derivatives

The carboxylic acid functionality can also be converted into an amide by reaction with ammonia or a primary or secondary amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine. Alternatively, direct amidation can be achieved using coupling agents that facilitate the formation of the amide bond. The reaction with ammonia would yield 2-(chloromethyl)naphthalene-8-acetamide. Reactions with primary or secondary amines would result in the formation of N-substituted or N,N-disubstituted amides, respectively.

Table 3: Examples of Amidation Reactions and Potential Amide Derivatives

| Amine | Coupling Method | Potential Amide Derivative |

|---|---|---|

| Ammonia | Acyl chloride route | 2-(Chloromethyl)naphthalene-8-acetamide |

| Methylamine | DCC (Dicyclohexylcarbodiimide) | N-Methyl-2-(chloromethyl)naphthalene-8-acetamide |

| Diethylamine | Acyl chloride route | N,N-Diethyl-2-(chloromethyl)naphthalene-8-acetamide |

Decarboxylation and Related Degradation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential degradation pathway for this compound. While the decarboxylation of simple carboxylic acids often requires harsh conditions, the peri-positioning of the acetic acid group relative to the C1 position of the naphthalene ring might influence its thermal stability. In some cases, intramolecular interactions can facilitate decarboxylation. For instance, the decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid has been reported to occur in the presence of sodium bicarbonate in DMF to yield 2-methylheptafluoronaphthalene. researchgate.net However, the reactivity of the non-fluorinated analogue would likely differ. Thermal decarboxylation, if successful, would lead to the formation of 2-(chloromethyl)-8-methylnaphthalene.

Reduction to Alcohol or Aldehyde Functionalities

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. chemistrysteps.commasterorganicchemistry.comchemistrysteps.comechemi.comyoutube.com The reaction of this compound with LiAlH₄ would be expected to reduce the carboxylic acid to a hydroxymethyl group, yielding (8-(hydroxymethyl)naphthalen-2-yl)methanol. It is important to note that LiAlH₄ can also reduce the chloromethyl group. Selective reduction of the carboxylic acid in the presence of the chloromethyl group would require careful selection of reagents and reaction conditions. The partial reduction of the carboxylic acid to an aldehyde is generally challenging as aldehydes are more readily reduced than carboxylic acids.

Reactivity of the Naphthalene Core

The naphthalene core of this compound is susceptible to electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the combined electronic and steric effects of the existing chloromethyl and acetic acid substituents.

The chloromethyl group is generally considered to be a weakly deactivating, ortho, para-directing group in electrophilic aromatic substitution on a benzene ring. However, in the context of the naphthalene ring system, its directing effect is more complex. The acetic acid group is a deactivating, meta-directing group.

Given the positions of the existing substituents, electrophilic attack will be influenced by both groups. The 2-position of the chloromethyl group and the 8-position of the acetic acid group will direct incoming electrophiles to specific positions on the naphthalene ring. For instance, nitration of 2-(chloromethyl)naphthalene (B1583795) would likely lead to substitution at one of the available positions on the same ring or the adjacent ring, with the precise outcome depending on the reaction conditions. nih.govresearchgate.netyoutube.com The presence of two deactivating groups would generally make electrophilic substitution on the naphthalene core less favorable compared to unsubstituted naphthalene.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies for reactions involving this compound are not available. However, the mechanisms of the key transformations discussed above are well-understood in the broader context of organic chemistry.

Mechanism of Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway.

Formation of the Electrophile: A strong electrophile (E⁺) is generated from the reagents (e.g., NO₂⁺ from HNO₃/H₂SO₄ for nitration, or Br⁺ from Br₂/FeBr₃ for bromination).

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the naphthalene ring acts as a nucleophile, attacking the electrophile. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the position of the attack, with α-attack on naphthalene being favored due to more stable resonance contributors. stackexchange.com

Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the naphthalene ring system.

Mechanism of Catalytic Hydrogenation: The catalytic hydrogenation of aromatic rings generally occurs on the surface of a heterogeneous catalyst (e.g., palladium, platinum, nickel).

Adsorption: Both the naphthalene derivative and hydrogen gas adsorb onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond of the hydrogen molecule is broken, and the hydrogen atoms become bonded to the catalyst surface.

Stepwise Hydrogen Transfer: The hydrogen atoms are transferred sequentially from the catalyst surface to the adsorbed naphthalene ring. This process typically occurs in a syn-fashion, meaning that the hydrogen atoms add to the same face of the ring.

Desorption: Once the ring is saturated (either partially to a tetralin or fully to a decalin), the product desorbs from the catalyst surface.

Mechanism of Hydrogenolysis: The hydrogenolysis of the benzylic C-Cl bond likely proceeds via oxidative addition of the C-Cl bond to the metal catalyst surface, followed by reductive elimination with hydride species on the surface to form the C-H bond.

Derivatization and Analog Development Based on 2 Chloromethyl Naphthalene 8 Acetic Acid

Synthesis of Ester and Amide Analogs for Structure-Reactivity Studies

The carboxylic acid group of 2-(chloromethyl)naphthalene-8-acetic acid is a primary target for derivatization to produce ester and amide analogs. These modifications are fundamental in medicinal chemistry for studying how changes in lipophilicity, hydrogen bonding capability, and steric bulk influence biological activity.

The synthesis of esters is typically achieved through esterification reactions with various alcohols under acidic conditions or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. The aminolysis of esters or the direct reaction of the carboxylic acid with amines, often using coupling agents, yields the corresponding amides. google.com The direct amidation of esters with reagents like sodium amidoboranes at room temperature represents a facile and chemoselective method for synthesizing primary and secondary amides. nih.gov Such reactions are often quantitative and tolerate a wide range of functional groups. nih.gov The modification of natural product compounds through esterification is a common strategy to enhance bioavailability, solubility, and stability. medcraveonline.com

These synthetic routes allow for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's physicochemical properties for structure-reactivity studies.

| Derivative Type | General Structure | Synthetic Precursor (R-group) | General Method |

| Methyl Ester | N/A | Methanol (B129727) (CH₃OH) | Fischer Esterification |

| Ethyl Ester | N/A | Ethanol (B145695) (C₂H₅OH) | Fischer Esterification |

| Primary Amide | N/A | Ammonia (B1221849) (NH₃) | Ammonolysis/Coupling |

| Secondary Amide | N/A | Primary Amine (R'-NH₂) | Aminolysis/Coupling |

| Tertiary Amide | N/A | Secondary Amine (R'₂NH) | Aminolysis/Coupling |

Preparation of Heterocyclic Fused Systems via Intramolecular Cyclization

The unique 1,8-substitution pattern of the chloromethyl and acetic acid groups on the naphthalene (B1677914) ring of a related compound, 1,8-bis(chloromethyl)naphthalene, allows for intramolecular reactions to form fused ring systems. Similarly, the reactive chloromethyl and carboxylic acid groups in this compound can undergo intramolecular cyclization to generate novel heterocyclic systems fused to the naphthalene core.

One straightforward transformation is the formation of a lactone (a cyclic ester) through an intramolecular esterification reaction, where the hydroxyl of the carboxylic acid displaces the chloride. Alternatively, converting the carboxylic acid to an amide or a related derivative introduces a nucleophilic nitrogen atom that can displace the chloride to form a lactam (a cyclic amide), a core structure in many biologically active compounds. The synthesis of fused ring systems from derivatives of alpha-chloroacetoacetic acid and aminoheterocycles is a known strategy in heterocyclic chemistry. nih.gov Modern methods involving carbocyclization cascades can also be employed to create complex, fused heterotricycles. nih.gov

These intramolecular reactions provide a powerful route to constrain the molecule's conformation, which can be crucial for its interaction with biological targets.

| Fused System | Heteroatoms | Precursor Modification | Cyclization Type |

| Fused Lactone | Oxygen | None required | Intramolecular Esterification |

| Fused Lactam | Nitrogen | Conversion of -COOH to -CONH₂ | Intramolecular Amination |

| Fused Thiolactone | Sulfur | Conversion of -COOH to -COSH | Intramolecular Thioesterification |

Development of Chiral Derivatives and Enantioselective Syntheses

Introducing chirality into the this compound scaffold can be achieved through various synthetic strategies, leading to the development of enantiomerically pure derivatives. A key position for introducing a chiral center is the α-carbon of the acetic acid side chain.

Enantioselective synthesis can be accomplished by using chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions. The naphthalene framework itself is a component of well-known chiral ligands and sensors. For instance, chiral 1,8-diacridylnaphthalene derivatives have been developed for the enantioselective sensing of chiral carboxylic acids. nih.gov Similarly, chiral receptors based on H8-binaphthol have been synthesized for the enantioselective recognition of amino alcohols and for promoting chirality conversion in amino acids. scispace.com These examples highlight the utility of the naphthalene backbone in creating a defined chiral environment. The synthesis of chiral polyethers derived from bi-2-naphthol (BINOL) has also been shown to induce high enantioselectivity in asymmetric reactions. researchgate.net

The development of chiral derivatives is critical, as enantiomers of a molecule often exhibit different biological activities and properties.

| Approach | Description | Key Reagent/Catalyst Type | Example Application |

| Asymmetric Alkylation | Alkylation of an enolate derived from the acetic acid moiety using a chiral phase-transfer catalyst or a chiral auxiliary. | Chiral Quaternary Ammonium Salts | Introduction of an alkyl group at the α-carbon. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. | Chiral Enzymes (e.g., Lipases) | Separation of racemic ester derivatives. |

| Chiral Chromatography | Separation of enantiomers from a racemic mixture using a chiral stationary phase. | Chiral HPLC Columns | Analytical and preparative scale separation. |

Incorporation into Macrocyclic and Supramolecular Architectures

The bifunctional nature of this compound makes it an excellent building block for the construction of larger, more complex molecular architectures such as macrocycles and supramolecular assemblies. The two reactive functional groups, positioned at opposite ends of the naphthalene system, can be used to link multiple monomer units together.

For example, intermolecular reactions between two molecules of this compound can lead to the formation of a cyclic dimer (a macrocyclic dilactone) through head-to-tail condensation. By employing di- or poly-functional linkers that can react with either the chloromethyl or the carboxylic acid group, a variety of macrocyclic and cage-like structures can be assembled. Furthermore, carbosilane dendrimers have been developed as soluble supports for organic synthesis, including the preparation of esters and β-lactams, demonstrating a strategy for building complex, well-defined supramolecular structures. acs.org

These larger architectures are of interest in fields such as host-guest chemistry, molecular recognition, and materials science.

| Architecture Type | Description | Bonding Strategy | Potential Application |

| Macrocyclic Dimer | A 16-membered ring formed from two molecules reacting head-to-tail. | Intermolecular esterification (lactone formation). | Host-guest chemistry, ionophores. |

| [2+2] Macropolycycle | Two molecules of the naphthalene derivative linked by two bifunctional reagents. | Reaction with diamines or diols. | Molecular sensors, porous materials. |

| Dendritic Conjugate | Covalent attachment of the molecule to the periphery of a dendrimer. | Ester or amide bond formation with a functionalized dendrimer. | High-loading platforms for catalysis or recognition. |

Synthesis of Hybrid Molecules with Diverse Chemical Functionalities

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a potentially synergistic or multi-target profile. nih.gov The this compound scaffold can be readily incorporated into such hybrids.

The chloromethyl group can serve as an electrophilic handle to attach nucleophilic moieties (e.g., phenols, amines, thiols) through substitution reactions, while the carboxylic acid can be coupled with other molecules via amide or ester linkages. This allows for the fusion of the naphthalene core with a wide range of other chemical functionalities, including various heterocyclic systems known for their biological activities. nih.gov Naphthalene has been hybridized with scaffolds such as pyran, pyrazole, azepine, imidazole, and quinoline to create compounds with diverse biological profiles. nih.govamazonaws.commdpi.com The synthesis of such hybrids can lead to molecules with improved affinity, lower toxicity, and better pharmacokinetic properties compared to administering individual drugs. nih.gov

| Hybrid Moiety | Linkage Type | Synthetic Strategy | Associated Activity |

| Imidazole | Ether or Amide | Williamson ether synthesis or amide coupling. | Antibacterial mdpi.com |

| Quinoline | Ether or Amide | Reaction with a hydroxyquinoline or aminoquinoline. | Antifungal, Antibacterial amazonaws.com |

| Triazole | Ether or Amide | Click chemistry or standard coupling. | Cyclooxygenase-2 Inhibition ekb.eg |

| Thiazolidinone | Amide/Thioether | Multi-step synthesis involving Schiff base formation and cyclization. | Antimicrobial, Anticonvulsant ekb.egxiahepublishing.com |

Advanced Spectroscopic Characterization and Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Detailed ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide critical information about the electronic environment of each nucleus and the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the chloromethyl group, and the methylene protons of the acetic acid moiety, as well as the acidic proton of the carboxyl group. The chemical shifts (δ, in ppm) and spin-spin coupling constants (J, in Hz) would allow for the unambiguous assignment of each proton.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms. Signals would be expected for the carbons of the naphthalene ring, the chloromethyl carbon, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid.

Currently, there is no published ¹H or ¹³C NMR data specifically for 2-(Chloromethyl)naphthalene-8-acetic acid in the scientific literature.

Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the naphthalene ring and the acetic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing key information to connect the different functional groups, such as linking the chloromethyl and acetic acid groups to the correct positions on the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, which can help in confirming the spatial arrangement of the substituents.

No experimental data from 2D NMR studies for this compound has been reported.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic groups, C=C stretching vibrations of the naphthalene ring, and the C-Cl stretch of the chloromethyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the naphthalene ring system.

Specific FT-IR and Raman spectra for this compound are not available in the current body of scientific literature.

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS, HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₃H₁₁ClO₂).

Fragmentation Analysis: Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Expected fragments would include the loss of the chlorine atom, the cleavage of the acetic acid group, and fragmentation of the naphthalene ring system.

No published mass spectrometry data currently exists for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are particularly useful for compounds containing chromophores like the naphthalene ring.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be expected to show characteristic absorption bands corresponding to the π-π* electronic transitions of the naphthalene aromatic system.

Fluorescence Spectroscopy: As naphthalene derivatives are often fluorescent, the fluorescence emission spectrum would provide information on the electronic structure of the excited state and could be used for quantitative analysis.

There is no available experimental UV-Vis or fluorescence spectroscopic data for this compound.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

To date, the crystal structure of this compound has not been reported.

Computational and Theoretical Chemical Studies of 2 Chloromethyl Naphthalene 8 Acetic Acid

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of 2-(Chloromethyl)naphthalene-8-acetic acid is fundamental to predicting its chemical behavior. Computational methods are employed to find the most stable arrangement of atoms, known as the global minimum on the potential energy surface, and to explore other low-energy conformations.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries and has become a standard tool in computational chemistry. For molecules like this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netnih.govahievran.edu.tr

The optimization process computationally rotates bonds and adjusts atomic positions to find the conformation with the lowest possible energy. For this molecule, key conformational questions include the orientation of the chloromethyl and acetic acid side chains relative to the rigid naphthalene (B1677914) ring. The results of such calculations provide a detailed picture of the molecule's most probable shape.

| Parameter | Functional Group | Predicted Value |

|---|---|---|

| Bond Length (Å) | Aromatic C-C (Naphthalene) | 1.36 - 1.42 |

| Bond Length (Å) | C-Cl (Chloromethyl) | ~1.78 |

| Bond Length (Å) | C=O (Carboxylic Acid) | ~1.21 |

| Bond Length (Å) | C-O (Carboxylic Acid) | ~1.35 |

| Bond Angle (°) | C-C-C (Naphthalene Ring) | 118 - 122 |

| Bond Angle (°) | Naphthyl-C-Cl | ~110 |

| Bond Angle (°) | O=C-O (Carboxylic Acid) | ~125 |

Beyond DFT, other computational methods can be applied. Ab initio methods, such as Hartree-Fock (HF), derive results directly from first principles without using experimental data. libretexts.org While computationally more demanding than DFT, they can provide valuable benchmark data. libretexts.orgsamipubco.com

Semi-empirical methods (like AM1, PM3, or CNDO) are faster but less accurate because they incorporate empirical parameters derived from experimental data. scribd.comwikipedia.org These methods are particularly useful for initial conformational searches on large molecules to identify promising low-energy structures that can then be re-optimized using more accurate DFT or ab initio techniques. wikipedia.orgresearchgate.net

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule governs its reactivity. Computational methods can calculate various electronic properties that act as descriptors of this reactivity.

A primary tool for this analysis is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. Regions with high HOMO density are susceptible to attack by electrophiles. For this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. Regions with high LUMO density are susceptible to attack by nucleophiles. The presence of the electron-withdrawing chloromethyl and acetic acid groups is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. rsc.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Another useful descriptor is the molecular electrostatic potential (ESP) map. The ESP visualizes the charge distribution on the van der Waals surface of the molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, negative potential is expected around the electronegative oxygen atoms of the carboxylic acid and the chlorine atom, while the hydrogen of the hydroxyl group and regions of the aromatic ring will show positive potential.

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating ability. nih.gov |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~4.0 to 5.0 | Relates to chemical reactivity and stability. samipubco.com |

| Ionization Potential | ~7.0 to 8.0 | Energy required to remove an electron. |

| Electron Affinity | ~0.5 to 1.5 | Energy released upon adding an electron. |

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, products, and intermediates, a potential energy surface for a reaction can be constructed. A key feature of this surface is the transition state (TS), which is the highest energy point along the minimum energy reaction pathway. ucsb.edufossee.in

The structure of the transition state corresponds to a first-order saddle point on the potential energy surface. ucsb.edu Locating this structure is computationally challenging but essential, as the energy difference between the reactants and the transition state defines the activation energy (Ea), which is a primary determinant of the reaction rate. Various algorithms, such as synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB) methods, are used to find transition states. fossee.inyoutube.com

For this compound, a reaction of interest would be the nucleophilic substitution at the chloromethyl group, where the chlorine atom is replaced by a nucleophile. Transition state calculations for this SN2-type reaction would reveal the geometry of the five-coordinate carbon intermediate and provide the activation energy, offering insights into the reaction's feasibility and kinetics.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure and electronic properties. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. These transitions correspond to the absorption bands in a UV-visible spectrum. For this compound, the calculations would predict the characteristic π-π* transitions of the naphthalene chromophore. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: It is also possible to compute NMR chemical shifts and coupling constants. These calculated values can be correlated with experimental NMR data to provide unambiguous structural assignment of the molecule.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3500 (monomer), ~3000 (dimer) | 3300 - 2500 (broad) |

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 | 3100 - 3000 |

| C=O Stretch | Carboxylic Acid | ~1740 (monomer), ~1700 (dimer) | 1760 - 1690 |

| Aromatic C=C Stretch | Naphthalene Ring | 1600 - 1450 | 1600 - 1450 |

| C-O Stretch | Carboxylic Acid | ~1300 | 1320 - 1210 |

| C-Cl Stretch | Chloromethyl | ~750 | 800 - 600 |

Molecular Modeling and Simulation for Chemical Behavior Prediction

Molecular modeling encompasses a broader range of computational techniques to predict the behavior of molecules. For this compound, these methods can be used to forecast its interactions and properties in various environments.

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate computed molecular descriptors (such as electronic properties, size, and shape) with experimental activities (e.g., biological activity or reaction rates). nih.gov By building a QSAR model with a series of related naphthalene derivatives, the activity of this compound could be predicted. nih.gov

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of the molecule over time, for instance, its conformational changes in a solvent or its interaction with a biological target like a protein. These simulations provide a more realistic picture of molecular behavior than static, gas-phase calculations.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2-(Chloromethyl)naphthalene (B1583795) serves as a crucial intermediate in organic synthesis due to its reactive chloromethyl group. The chlorine atom is an effective leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the 2-naphthylmethyl moiety into a variety of molecular structures.

Common transformations involving 2-(chloromethyl)naphthalene include:

Nucleophilic Substitution: It readily reacts with nucleophiles such as amines to form naphthylamines, and with alcohols or thiols to produce the corresponding ethers and thioethers.

Formation of Naphthalene (B1677914) Acetic Acid Derivatives: It can be a precursor in the synthesis of naphthalene-based acetic acids, which are significant in materials science and biology. For instance, the related 1-chloromethylnaphthalene is used to produce 1-naphthaleneacetonitrile, which is then hydrolyzed to form 1-naphthaleneacetic acid, a plant hormone. google.com

Oxidation: The chloromethyl group can be oxidized to yield other valuable derivatives like 2-naphthaldehyde or 2-naphthoic acid.

The synthesis of 2-(chloromethyl)naphthalene itself can be achieved through methods such as the chloromethylation of naphthalene or the side-chain chlorination of 2-methylnaphthalene (B46627). The choice of reagents and catalysts, such as Lewis acids like ferric chloride (FeCl₃) and cupric chloride (CuCl₂), is critical for controlling the regioselectivity of the reaction.

Building Block for Functional Polymers and Resins

The structure of 2-(chloromethyl)naphthalene makes it a valuable building block for creating specialized polymers and resins. The naphthalene unit imparts desirable properties such as enhanced thermal stability and chemical resistance to the resulting polymer. The reactive chloromethyl group provides a site for polymerization and cross-linking, allowing for the development of advanced materials with tailored characteristics. For example, it has been used as a precursor for synthesizing polythiomethacrylate esters.

Precursor for Advanced Organic Materials

While direct applications of "2-(Chloromethyl)naphthalene-8-acetic acid" are not documented, the broader class of naphthalene derivatives is integral to the development of advanced organic materials. Naphthalene-based compounds are investigated for their potential in optoelectronic devices and sensors due to their aromatic structure, which can confer useful electronic and photophysical properties. The functionalization of the naphthalene core, for which 2-(chloromethyl)naphthalene is a key starting material, allows for the fine-tuning of these properties.

Development of Novel Ligands for Catalysis

Naphthalene-containing molecules, including derivatives of naphthalene acetic acid, are used as ligands in the synthesis of metal complexes. mdpi.com These carboxylate ligands can coordinate with various metal ions, forming structures with interesting magnetic, photochemical, and biological properties. mdpi.com The versatility of 2-(chloromethyl)naphthalene as an intermediate allows for the synthesis of custom-designed naphthalene-based ligands. By modifying the chloromethyl group, chemists can introduce coordinating atoms (e.g., nitrogen, oxygen, sulfur) to create ligands that can bind to metal centers, forming catalysts for a range of chemical transformations.

Integration into Nanomaterials and Surface Chemistry Applications

The reactivity of the chloromethyl group on 2-(chloromethyl)naphthalene allows for its attachment to various surfaces and nanomaterials. This functionalization is a key step in modifying the surface properties of materials. For example, by grafting molecules containing the 2-naphthylmethyl group onto a surface, its hydrophobicity, chemical reactivity, and electronic properties can be altered. This is a common strategy in surface chemistry and the development of functionalized nanomaterials for applications in sensing, catalysis, and electronics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(Chloromethyl)naphthalene-8-acetic acid, and how can reaction parameters (e.g., solvent, catalyst) be optimized for academic-scale synthesis?

- Methodological Answer : Synthesis typically involves chlorination of naphthalene precursors followed by acetic acid functionalization. For example, chloromethylation of naphthalene derivatives can be achieved using chloroacetic acid in the presence of a base (e.g., NaOH) under reflux conditions. Optimization may include testing polar aprotic solvents (e.g., DMF) to enhance reactivity or transition metal catalysts (e.g., FeCl₃) to improve regioselectivity . Continuous flow reactors, as described in industrial-scale syntheses of similar compounds, can be adapted for lab-scale yield enhancement . Purity should be verified via HPLC (≥98% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to identify the chloromethyl (–CH₂Cl) and acetic acid (–CH₂COOH) moieties. Key NMR signals include δ 4.2–4.5 ppm (CH₂Cl) and δ 2.8–3.1 ppm (CH₂COOH) .

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for molecular ion confirmation (expected [M+H]⁺ ~240.6 g/mol). Compare against NIST-certified reference standards .

Q. What are the recommended storage conditions to prevent degradation of this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the chloromethyl group. Conduct stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across in vitro and in vivo models?

- Methodological Answer : Apply systematic risk-of-bias assessments (e.g., Table C-6/C-7 from ) to evaluate study design flaws, such as dose randomization or outcome reporting gaps. For cross-model discrepancies, conduct parallel experiments in mammalian cell lines (e.g., HepG2) and rodent models, ensuring standardized exposure metrics (e.g., µM vs. mg/kg). Use metabolomic profiling to identify species-specific detoxification pathways .

Q. What mechanistic factors govern the nucleophilic substitution reactivity of the chloromethyl group in this compound?

- Methodological Answer : The chloromethyl group’s reactivity is influenced by steric hindrance from the naphthalene ring and electronic effects from the acetic acid substituent. Comparative kinetic studies with bromo/fluoro analogs (e.g., 2-(Bromomethyl)naphthalene-8-acetic acid) can quantify leaving-group efficacy. Computational modeling (DFT) may predict reaction pathways for SN2 vs. SN1 mechanisms .

Q. How should degradation pathways of this compound be studied under environmental conditions to assess ecological persistence?

- Methodological Answer : Design OECD 301F-ready biodegradation tests with pH variations (4–9) and microbial consortia (e.g., activated sludge). Monitor degradation intermediates (e.g., 8-acetic acid-naphthalene) via LC-QTOF-MS. For abiotic degradation, conduct photolysis studies under UV-Vis light (λ = 290–400 nm) with GC-MS analysis .

Q. What strategies can improve the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Optimize palladium catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) to direct coupling to the naphthalene ring’s 1- or 3-positions. Screen additives (e.g., Cs₂CO₃) to suppress chloromethyl group side reactions. Reaction progress should be tracked via F NMR if fluorinated arylboronic acids are used .

Data Reporting and Compliance

Q. What regulatory frameworks apply to handling this compound in laboratory environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.